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Compound of Interest

Compound Name: Amsilarotene

Cat. No.: B1667262

Amsilarotene (also known as TAC-101) is a synthetic retinoid with selective agonist activity for
the retinoic acid receptor-alpha (RAR-a). It has been investigated for its potential as an
antineoplastic agent, particularly in hepatocellular carcinoma. This technical guide provides a
comprehensive overview of Amsilarotene's chemical structure, properties, mechanism of
action, and relevant experimental and clinical data for researchers, scientists, and drug
development professionals.

Chemical Structure and Properties

Amsilarotene is a retinobenzoic acid derivative with the IUPAC name 4-[[3,5-
bis(trimethylsilyl)benzoyllamino]benzoic acid.[1] Its structure is characterized by a benzoic acid
moiety linked via an amide bond to a benzoyl group substituted with two trimethylsilyl groups.
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Identifier Value
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic

IUPAC Name ! ( yisily) vl )
acid[1]

Synonyms TAC-101, Am-555S, Am555S[1]

CAS Number 125973-56-0[1]

Molecular Formula

C20H27NO3Siz[1]

Molecular Weight

385.6 g/mol [1]

SMILES String

C--INVALID-LINK--
(C)C1=CC(=CC(=C1)C(=0)NC2=CC=C(C=C2)
C(=0)0)--INVALID-LINK--(C)C[1]

InChl=1S/C20H27NO3Si2/c1-25(2,3)17-11-
15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-

InChl
10-16)20(23)24/h7-13H,1-6H3,(H,21,22)
(H,23,24)[1]

InChlKey VVTNSTLIOVCBDL-UHFFFAOYSA-N[1]

Physicochemical Properties

Property Value Source

Molecular Weight 385.60 g/mol MedKoo Biosciences|2]
Exact Mass 385.1530 MedKoo Biosciences|2]
Solubility Soluble in DMSO, not in water.  MedKoo Biosciences|[2]
Appearance Solid powder MedKoo Biosciences|2]

Pharmacological Properties

Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://pubmed.ncbi.nlm.nih.gov/18504614/
https://scholars.duke.edu/publication/1110533
https://scholars.duke.edu/publication/1110533
https://scholars.duke.edu/publication/1110533
https://scholars.duke.edu/publication/1110533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Amsilarotene exerts its anticancer effects through its selective agonism of the retinoic acid
receptor-alpha (RAR-a). This interaction initiates a cascade of events leading to cell cycle
arrest and apoptosis.[1][2] The key mechanisms include:

« Inhibition of Retinoblastoma (RB) Protein Phosphorylation: Amsilarotene inhibits the
phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[1][2]
Unphosphorylated or hypophosphorylated pRb is in its active state and binds to E2F
transcription factors, preventing the transcription of genes required for the G1 to S phase
transition of the cell cycle.

« Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound increases the levels
of CDK inhibitors, which further contributes to the inhibition of CDKs responsible for pRb
phosphorylation.[1][2]

o Downregulation of Cyclin A and Thymidylate Synthase: Amsilarotene leads to a cytotoxic
decrease in the expression of Cyclin A and thymidylate synthase, proteins crucial for DNA
replication and cell cycle progression.[1][2]
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Amsilarotene's Mechanism of Action
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Amsilarotene exhibits high selectivity for RAR-a, with a significantly lower affinity for RAR-[.
This selectivity is a key feature of its pharmacological profile.

Target Ki
RAR-a 2.4 nM[1]
RAR-B 400 nM[1]

In Vitro and In Vivo Activity

Apoptosis Induction: Amsilarotene induces apoptosis in a concentration-dependent manner
in various human cancer cell lines, including epithelial ovarian carcinoma cells.[1]

« Inhibition of Proliferation: It has been shown to inhibit the proliferation of pancreatic cancer
cell lines BxPC-3 and MIAPaCa-2.[1]

e Cell Cycle Arrest: Treatment with Amsilarotene increases the proportion of sensitive BxPC-
3 cells in the G1 phase of the cell cycle.[1]

e Tumor Growth Inhibition: In vivo studies using nude mice with RMG-II tumor xenografts, daily
oral administration of Amsilarotene at 8 mg/kg for 30 days resulted in a 45% reduction in
relative tumor volume.[1]

Experimental Protocols

Detailed experimental protocols for Amsilarotene are not readily available in the public
domain. However, based on the reported mechanism of action, the following are representative
methodologies for key experiments.

RAR Binding Affinity Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to
nuclear receptors.
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Workflow for RAR Binding Affinity Assay

o Preparation of Reagents: Purified recombinant RAR-a ligand-binding domain (LBD) is used.
A radiolabeled known RAR ligand (e.qg., [¥H]all-trans-retinoic acid) serves as the tracer.
Amsilarotene is prepared in a series of dilutions.

» Binding Reaction: The RAR-a LBD is incubated with a fixed concentration of the radiolabeled
ligand and varying concentrations of unlabeled Amsilarotene in a suitable binding buffer.

o Separation of Bound and Free Ligand: The reaction mixture is passed through a filter
membrane that retains the protein-ligand complex but allows the free radioligand to pass
through.

e Quantification: The amount of radioactivity retained on the filter is measured using a
scintillation counter.

o Data Analysis: The data is plotted as the percentage of specific binding versus the
concentration of Amsilarotene. The ICso (the concentration of Amsilarotene that displaces
50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated
from the ICso using the Cheng-Prusoff equation.

Western Blot for RB Phosphorylation (General Protocol)
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Western blotting is a standard technique to assess the phosphorylation status of a protein.

e Cell Culture and Treatment: Cancer cells (e.g., BXPC-3) are cultured and treated with
Amsilarotene at various concentrations and for different time points.

» Protein Extraction: Cells are lysed to extract total cellular proteins.

» Protein Quantification: The concentration of the extracted proteins is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
incubated with a primary antibody specific for phosphorylated RB (at specific sites) and a
primary antibody for total RB (as a loading control).

o Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an
imaging system.

e Analysis: The intensity of the bands corresponding to phosphorylated RB and total RB is
quantified, and the ratio of phosphorylated RB to total RB is calculated to determine the
effect of Amsilarotene treatment.

Clinical Trials
Amsilarotene has been evaluated in clinical trials for the treatment of advanced cancers, most
notably hepatocellular carcinoma (HCC).

Phase I/ll Trial in Advanced Hepatocellular Carcinoma (NCT00077142)

A Phase I/ll open-label study was conducted to determine the safety, tolerability, maximum
tolerated dose (MTD), pharmacokinetics, and antitumor activity of oral TAC-101 in patients with
advanced HCC.
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o Study Design: The Phase | portion was a dose-escalation study to determine the MTD. The
Phase Il portion evaluated the efficacy at the MTD. Patients received oral TAC-101 once
daily for 14 days, followed by a 7-day rest period, in 21-day cycles.

» Patient Population: Patients with advanced hepatocellular carcinoma.
» Key Findings:

The MTD was determined to be 20 mg/day. Dose-limiting toxicities at 40 mg/day included

o

deep venous thrombosis, dermatitis, fatigue, arthralgia, myalgia, and vena cava embolism.
o At the 20 mg/day dose, the treatment was generally well-tolerated.

o No complete or partial responses were observed during the initial treatment period, but
57% of evaluable patients (12 out of 21) achieved stable disease. Two patients had late
partial responses after discontinuing the treatment.

o The median survival for all patients treated with 20 mg/day was 12.7 months, and for
evaluable patients, it was 19.2 months.

Pharmacokinetics from Phase | Trial

Pharmacokinetic analysis from an initial Phase | trial in patients with advanced cancer indicated
no autoinduction of metabolism with dosing over 28 days.

Parameter Finding

_ No autoinduction observed over 28 days of
Metabolism )
dosing.

Conclusion

Amsilarotene is a selective RAR-a agonist that has demonstrated preclinical and early clinical
activity as an antineoplastic agent. Its mechanism of action, involving the inhibition of RB
phosphorylation and induction of cell cycle arrest, provides a rationale for its use in cancer
therapy. While clinical development has not progressed to registration, the data gathered on
Amsilarotene provides valuable insights for the development of other RAR-a selective
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retinoids. Further research may explore its potential in combination therapies or in specific
patient populations with biomarkers indicative of sensitivity to RAR-a agonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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